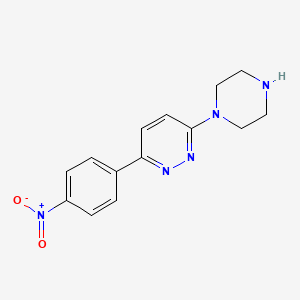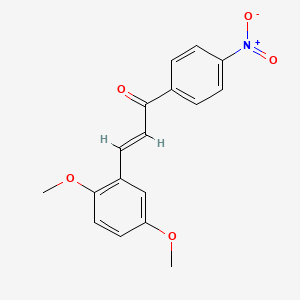
(2E)-1-(2,5-Dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(2,5-Dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, commonly known as 2,5-dichloro-2-methoxyphenylprop-2-en-1-one, is an organic compound with a wide range of applications in scientific research. This compound is a colorless, volatile liquid at room temperature and has a molecular weight of 279.11 g/mol. It is a highly reactive compound and can be used as a reagent in organic synthesis. Its unique properties make it an ideal candidate for a variety of scientific research applications, including drug discovery, biochemistry, and physiology.
Mécanisme D'action
2,5-dichloro-2-methoxyphenylprop-2-en-1-one can act as an inhibitor of enzymes, such as protein tyrosine phosphatases and serine/threonine kinases. It acts by binding to the active site of the enzyme and preventing the substrate from binding. This prevents the enzyme from catalyzing the reaction, thus inhibiting the enzyme's activity.
Biochemical and Physiological Effects
2,5-dichloro-2-methoxyphenylprop-2-en-1-one has been used in the synthesis of inhibitors of enzymes, such as protein tyrosine phosphatases and serine/threonine kinases. These inhibitors have been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the modulation of signal transduction pathways, and the inhibition of angiogenesis. Additionally, these inhibitors have been shown to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dichloro-2-methoxyphenylprop-2-en-1-one has a number of advantages and limitations for use in laboratory experiments. One advantage is its low cost and availability, as it is a readily available compound. Additionally, it is a highly reactive compound and can be used as a reagent in organic synthesis. However, it is also a volatile liquid and must be handled with care. Additionally, it can be toxic and hazardous if not handled properly.
Orientations Futures
There are a number of potential future directions for the use of 2,5-dichloro-2-methoxyphenylprop-2-en-1-one in scientific research. One potential direction is the development of new inhibitors of enzymes, such as protein tyrosine phosphatases and serine/threonine kinases, for the treatment of various diseases. Additionally, the compound could be used in the development of novel ligands for the study of G protein-coupled receptors and nuclear receptors. Finally, the compound could be used in the synthesis of novel drugs for the treatment of various diseases.
Méthodes De Synthèse
2,5-dichloro-2-methoxyphenylprop-2-en-1-one can be synthesized via a two-step reaction using 2,5-dichlorobenzaldehyde as the starting material. In the first step, 2,5-dichlorobenzaldehyde is treated with a base such as sodium hydroxide or potassium hydroxide, followed by a reaction with an alkyl halide such as ethyl bromide or isopropyl bromide. This reaction yields 2,5-dichloro-2-methoxyphenylprop-2-en-1-one as the final product.
Applications De Recherche Scientifique
2,5-dichloro-2-methoxyphenylprop-2-en-1-one has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as well as a starting material for the synthesis of various compounds. It has also been used in the synthesis of inhibitors of enzymes, such as protein tyrosine phosphatases and serine/threonine kinases. Additionally, it has been used in the synthesis of novel ligands for the study of G protein-coupled receptors and nuclear receptors.
Propriétés
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O2/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-10-12(17)7-8-14(13)18/h2-10H,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZKSMWWJGWTSM-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one](/img/structure/B6346271.png)











